2-Cyano-5-cyclopropoxy-N-methylisonicotinamide
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Overview
Description
2-Cyano-5-cyclopropoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound contains various functional groups, including a nitrile group, a cyclopropoxy group, and a secondary amide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide typically involves the reaction of 2-cyano-5-hydroxyisonicotinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-Cyano-5-cyclopropoxy-N-methylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-methoxy-N-methylisonicotinamide
- 2-Cyano-5-ethoxy-N-methylisonicotinamide
- 2-Cyano-5-propoxy-N-methylisonicotinamide
Uniqueness
2-Cyano-5-cyclopropoxy-N-methylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-4-7(5-12)14-6-10(9)16-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,13,15) |
InChI Key |
FJZOLQLFEYQGTB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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